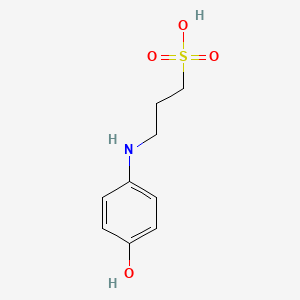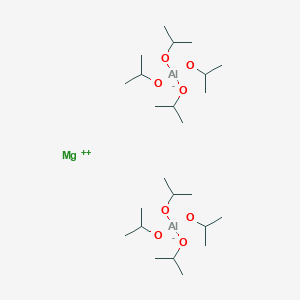
Magnesium aluminum i-propoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium aluminum i-propoxide is a chemical compound with the molecular formula C24H56Al2MgO8. It is a white crystalline solid that is sensitive to moisture and reacts rapidly with water and protic solvents. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Magnesium aluminum i-propoxide can be synthesized through several methods. One common method involves the reaction of aluminum and magnesium metals with isopropanol in the presence of a catalyst such as mercuric chloride. The reaction is typically carried out under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Magnesium aluminum i-propoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum and magnesium oxides.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands. Common reagents used in these reactions include isopropanol, aluminum, and magnesium metals. .
Scientific Research Applications
Magnesium aluminum i-propoxide has a wide range of scientific research applications:
Medicine: It is used in the synthesis of various pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of coatings, adhesives, and other materials that require high thermal stability and resistance to moisture
Mechanism of Action
The mechanism of action of magnesium aluminum i-propoxide involves its ability to act as a Lewis acid catalyst. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved in its catalytic activity include the activation of carbonyl compounds and the promotion of nucleophilic attack by reducing agents .
Comparison with Similar Compounds
Magnesium aluminum i-propoxide can be compared with other metal alkoxides such as:
Aluminum isopropoxide: Similar in structure but lacks the magnesium component.
Titanium isopropoxide: Used in similar catalytic applications but has different reactivity and selectivity.
Zirconium isopropoxide: Another metal alkoxide with unique properties and applications in polymerization reactions. This compound is unique due to the combination of magnesium and aluminum, which provides distinct catalytic properties and reactivity compared to other metal alkoxides.
Properties
Molecular Formula |
C24H56Al2MgO8 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
magnesium;tetra(propan-2-yloxy)alumanuide |
InChI |
InChI=1S/8C3H7O.2Al.Mg/c8*1-3(2)4;;;/h8*3H,1-2H3;;;/q8*-1;2*+3;+2 |
InChI Key |
JGPFUTJMRMPGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


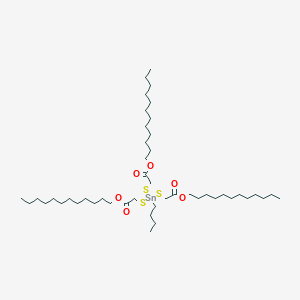
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
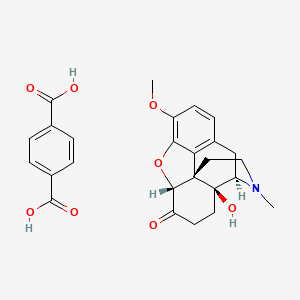
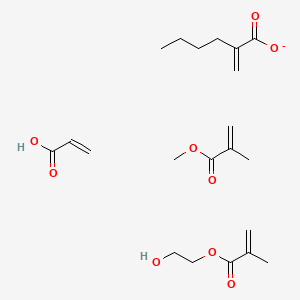
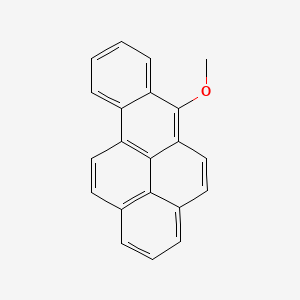

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
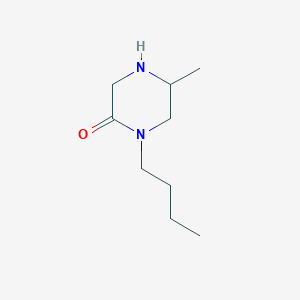
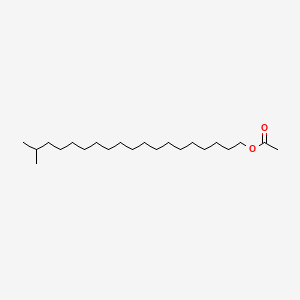
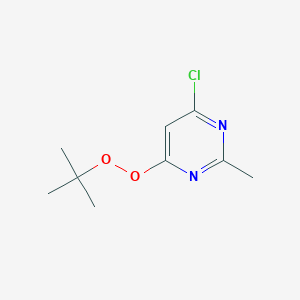
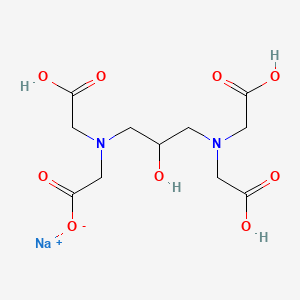
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
